molecular formula C25H31N3O6 B1609451 Boc-Phe-Phe-Gly-OH CAS No. 82816-76-0

Boc-Phe-Phe-Gly-OH

Cat. No.: B1609451
CAS No.: 82816-76-0
M. Wt: 469.5 g/mol
InChI Key: OJBXRIGCBKNSQC-UHFFFAOYSA-N
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Description

Boc-Phe-Phe-Gly-OH is a complex organic compound with a molecular formula of C11H21NO6. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used in the synthesis of other compounds and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Phe-Gly-OH involves multiple steps. One common method involves the reaction of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethanol with 3-phenylpropanoyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with another equivalent of 3-phenylpropanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Phe-Gly-OH undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-Phe-Phe-Gly-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Boc-Phe-Phe-Gly-OH involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
  • 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]propanoylamino]acetic acid
  • 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid

Uniqueness

Boc-Phe-Phe-Gly-OH is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(22(31)26-16-21(29)30)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBXRIGCBKNSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407800
Record name Boc-Phe-Phe-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82816-76-0
Record name Boc-Phe-Phe-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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